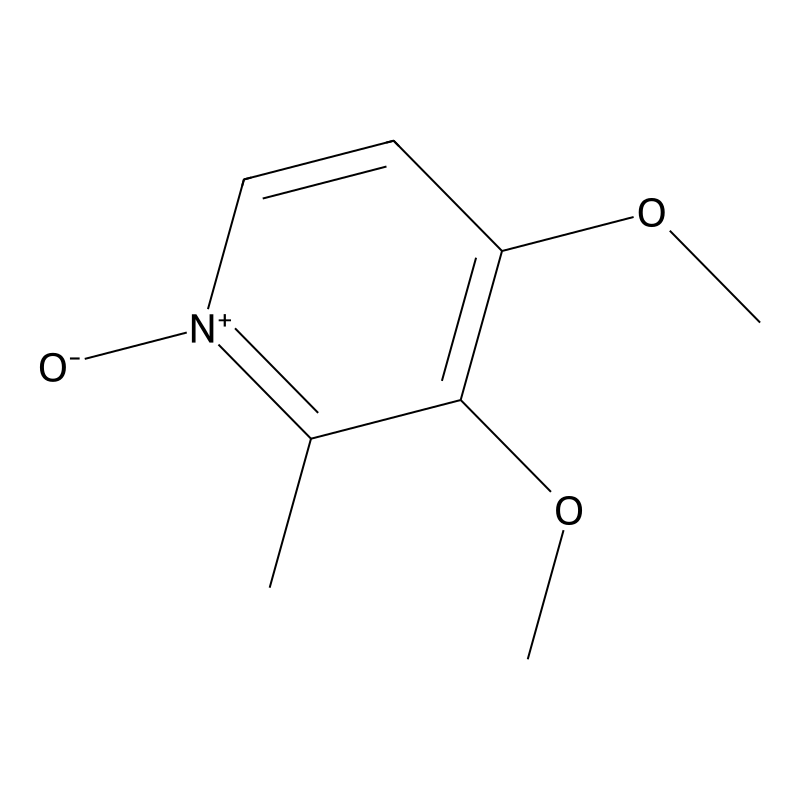

3,4-Dimethoxy-2-methylpyridine N-oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Synthesis of H+/K±ATPase Inhibitors

Specific Scientific Field: Medicinal Chemistry

Summary of the Application: “3,4-Dimethoxy-2-methylpyridine N-oxide” can be used in the synthesis of 2-[2-(pyridylmethyl)thio]-1H-benzimidazoles.

Results or Outcomes: The outcome of this process is the production of 2-[2-(pyridylmethyl)thio]-1H-benzimidazoles, which can then be used to prepare H+/K±ATPase inhibitors. These inhibitors have significant medicinal applications, particularly in the treatment of gastrointestinal disorders.

Application as an Impurity of Pantoprazole

Specific Scientific Field: Pharmaceutical Chemistry

Summary of the Application: “3,4-Dimethoxy-2-methylpyridine N-oxide” is known to be an impurity of Pantoprazole.

Methods of Application or Experimental Procedures: The compound can be identified during the synthesis or quality control process of Pantoprazole. The exact procedures and technical details would depend on the specific laboratory conditions and protocols.

Application in Organic Synthesis

Specific Scientific Field: Organic Chemistry

Summary of the Application: “3,4-Dimethoxy-2-methylpyridine N-oxide” can be used in organic synthesis.

Methods of Application or Experimental Procedures: The exact procedures and technical details would depend on the specific synthesis process and the target organic material.

Results or Outcomes: The outcome of this process is the production of various organic materials.

3,4-Dimethoxy-2-methylpyridine N-oxide is an organic compound with the molecular formula and a molecular weight of 169.18 g/mol. It is classified as a pyridine derivative and features two methoxy groups at the 3 and 4 positions of the pyridine ring, along with a methyl group at the 2 position, and an N-oxide functional group. This compound is recognized for its potential applications in pharmaceuticals, particularly as an intermediate in the synthesis of various bioactive molecules, including those related to pantoprazole, a proton pump inhibitor used to treat gastroesophageal reflux disease .

As mentioned earlier, DMMPO acts as a chemiluminescent probe. When it reacts with free radicals like superoxide, it forms a stable adduct. This adduct can then be triggered by a subsequent chemical reaction to emit light. The intensity of the emitted light is proportional to the concentration of the free radicals, allowing for their detection and quantification [].

Limited information exists regarding the safety profile of DMMPO. However, as a general precaution, it is advisable to handle unknown compounds with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat. Due to the presence of a pyridine ring, DMMPO might exhibit similar hazards to pyridine, which can be irritating to the skin, eyes, and respiratory system []. Further research is needed to establish a comprehensive safety profile for DMMPO.

Please note:

- The information on the origin and synthesis of DMMPO is based on general knowledge of similar heterocyclic compounds. Specific details for DMMPO might require further investigation.

- Data on physical and chemical properties, as well as safety information, is currently limited. Consulting safety data sheets (SDS) for similar pyridine N-oxide compounds might be helpful until specific data for DMMPO becomes available.

- Oxidation: The compound can undergo further oxidation to yield more complex derivatives or other pyridine-related compounds .

- Nucleophilic Substitution: The N-oxide functionality may facilitate nucleophilic substitution reactions, allowing for the introduction of various substituents at the nitrogen atom .

- Condensation Reactions: It can also be involved in condensation reactions, particularly in the synthesis of benzimidazole derivatives .

Research indicates that 3,4-Dimethoxy-2-methylpyridine N-oxide exhibits significant biological activity. Notably, it acts as a potent inhibitor of somatostatin, a peptide hormone that regulates various physiological functions including cell growth. This inhibition suggests potential applications in cancer treatment due to somatostatin's role in tumor biology . Furthermore, its derivatives have been studied for their effects on neurotransmitter systems and their potential neuroprotective properties.

The synthesis of 3,4-Dimethoxy-2-methylpyridine N-oxide can be achieved through several methods:

- From Sodium Methoxide and Chloro Derivatives: One common method involves reacting sodium methoxide with 4-chloro-3-methoxy-2-methylpyridine N-oxide to create the desired compound .

- Using Pyridine Derivatives: Starting from simpler pyridine derivatives such as 3-methoxy-2-methylpyridine can also lead to the formation of this compound through oxidation processes .

- One-Pot Syntheses: There are protocols available for one-pot syntheses that allow for efficient production of 3,4-Dimethoxy-2-methylpyridine N-oxide along with other related compounds .

The applications of 3,4-Dimethoxy-2-methylpyridine N-oxide are diverse:

- Pharmaceutical Intermediates: It serves as an important intermediate in the synthesis of pharmaceutical compounds, particularly those related to gastrointestinal treatments .

- Research Tool: Due to its biological activity, it is used in research settings to study somatostatin pathways and their implications in cancer biology .

- Chemical Synthesis: The compound is utilized in various chemical syntheses involving pyridine derivatives and related structures .

Interaction studies involving 3,4-Dimethoxy-2-methylpyridine N-oxide have primarily focused on its role as a somatostatin inhibitor. Research has demonstrated its capacity to modulate somatostatin receptor activity, which could influence tumor growth dynamics and other physiological processes regulated by this hormone . Additionally, studies exploring its interactions with neurotransmitter systems highlight its potential neuroprotective effects.

Several compounds share structural similarities with 3,4-Dimethoxy-2-methylpyridine N-oxide. Below is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Methylpyridine | Methyl group at position 2 | Basic properties; less complex than N-oxide |

| 3-Methoxy-2-methylpyridine | Methoxy group at position 3 | Lacks N-oxide; different reactivity |

| Pantoprazole N-Oxide | Contains similar pyridine structure | Directly related to proton pump inhibition |

| 4-Chloro-3-methoxy-2-methylpyridine | Chlorine substituent at position 4 | More reactive due to halogen presence |

The uniqueness of 3,4-Dimethoxy-2-methylpyridine N-oxide lies in its specific arrangement of methoxy groups and the presence of the N-oxide functionality, which enhances its biological activity compared to other similar compounds. Its role as an intermediate in pharmaceutical synthesis further distinguishes it within this category of compounds.

Nucleophilic substitution reactions using sodium methoxide represent a fundamental synthetic approach for introducing methoxy groups into pyridine N-oxide systems. The regioselectivity of these reactions is governed by the electronic properties of the pyridine N-oxide ring, where nucleophilic attack preferentially occurs at positions ortho and para to the electron-withdrawing nitrogen oxide functionality [1] [2].

The synthesis of 3,4-dimethoxy-2-methylpyridine N-oxide through nucleophilic substitution employs 4-chloro-3-methoxy-2-methylpyridine N-oxide as the starting material. A mixture of this substrate (9.0 g, 50.0 mmol) and two equivalents of sodium methoxide (5.4 g, 100.0 mmol) in dry methanol (150 mL) is stirred at 40°C for 16 hours [3]. The reaction proceeds through an addition-elimination mechanism characteristic of nucleophilic aromatic substitution, where the methoxide anion attacks the electron-deficient carbon bearing the chlorine substituent.

The mechanism involves initial nucleophilic attack at the 4-position, forming a tetrahedral intermediate that subsequently eliminates chloride ion. The N-oxide functionality enhances the electrophilicity of the aromatic ring through inductive electron withdrawal, facilitating nucleophilic attack at positions ortho and para to the nitrogen [4]. Resonance stabilization of the anionic intermediate is achieved through delocalization of negative charge onto the electronegative nitrogen atom, making substitution at the 2- and 4-positions thermodynamically favorable compared to the 3-position [1] [2].

Following the nucleophilic substitution, the reaction mixture is cooled and neutralized to pH 7 using concentrated sulfuric acid. The mixture is then evaporated under reduced pressure, and the residue extracted with toluene (100 mL) [3]. After filtration to remove insoluble inorganic salts, the filtrate is concentrated to yield a yellow oil. Purification is achieved through silica gel chromatography using dichloromethane/methanol as the eluent, followed by trituration with petroleum ether at 40°C. This procedure affords 3,4-dimethoxy-2-methylpyridine N-oxide in 88% yield (10.4 g) [3].

The high yield obtained in this transformation demonstrates the efficiency of sodium methoxide as a nucleophile in pyridine N-oxide chemistry. The reaction conditions are relatively mild, requiring only moderate heating and standard laboratory equipment. The use of dry methanol as solvent is crucial to prevent hydrolysis of the methoxide nucleophile and to maintain anhydrous conditions that favor the substitution reaction.

Optimization studies have revealed that the equivalents of sodium methoxide, reaction temperature, and reaction time significantly influence the conversion and selectivity. Using two equivalents of sodium methoxide ensures complete consumption of the starting material while minimizing side reactions. The 40°C reaction temperature provides optimal kinetics without promoting decomposition pathways that can occur at higher temperatures.

Oxidation Methodologies for N-Oxide Formation

The formation of pyridine N-oxides through oxidation of the corresponding pyridine derivatives represents the most direct and widely employed synthetic strategy. Multiple oxidation methodologies have been developed, each offering distinct advantages in terms of yield, reaction conditions, and substrate scope [5] [6].

Peracetic acid oxidation remains one of the most reliable methods for N-oxide formation. The oxidation proceeds through electrophilic oxygen transfer from the peracid to the nucleophilic nitrogen center of the pyridine ring [7]. Reaction conditions typically involve treatment of the pyridine substrate with peracetic acid in an inert solvent such as dichloromethane or chloroform at temperatures ranging from room temperature to 40°C for 8-24 hours [7]. This method consistently delivers yields of 85-95% for most pyridine derivatives, including 3,4-dimethoxy-2-methylpyridine.

The mechanism involves initial coordination of the peracid oxygen to the pyridine nitrogen, followed by intramolecular oxygen transfer and elimination of the corresponding carboxylic acid. The electron-donating methoxy substituents in 3,4-dimethoxy-2-methylpyridine enhance the nucleophilicity of the nitrogen center, facilitating the oxidation process and contributing to the high yields observed.

m-Chloroperbenzoic acid (m-CPBA) represents another widely utilized oxidizing agent for N-oxide synthesis [8]. The solid nature of m-CPBA makes it convenient for handling and provides precise stoichiometric control. Typical reaction conditions involve treatment of the pyridine substrate with 1.1-1.2 equivalents of m-CPBA in dichloromethane at 0°C to room temperature for 2-12 hours [8]. Yields of 80-90% are commonly achieved, though the shock-sensitive nature of m-CPBA requires careful handling and appropriate safety precautions.

The methyltrioxorhenium (MTO) catalyzed oxidation using hydrogen peroxide has emerged as a highly efficient method for N-oxide formation [9]. This system employs 8 mol% of MTO catalyst with aqueous hydrogen peroxide (30%) in acetonitrile or dichloromethane at room temperature for 1-4 hours [9]. The catalytic nature of this process makes it economically attractive for large-scale applications, consistently providing yields of 90-98% with excellent functional group tolerance.

Bis(trimethylsilyl)peroxide (BTSP) in the presence of catalytic rhenium derivatives offers another highly effective oxidation methodology [9]. This system operates under anhydrous conditions using BTSP as the stoichiometric oxidant with inorganic rhenium derivatives as catalysts. The reaction proceeds at room temperature in dichloromethane, providing analytically pure N-oxides in 90-98% yield after simple workup procedures such as filtration or Kugelrohr distillation [9].

Hydrogen peroxide in acetic acid represents a cost-effective and scalable oxidation method particularly suitable for industrial applications [10]. The reaction typically requires temperatures of 70-80°C for 4-8 hours, utilizing 30% aqueous hydrogen peroxide in glacial acetic acid. This methodology has been successfully applied to the large-scale synthesis of various pyridine N-oxides, achieving yields of 88-98% while using readily available and inexpensive reagents [10].

The oxidation mechanism involves initial protonation of the pyridine nitrogen by acetic acid, followed by nucleophilic attack of hydrogen peroxide on the protonated pyridine. Subsequent proton transfers and elimination of water result in N-oxide formation. The acetic acid serves both as solvent and catalyst, activating the hydrogen peroxide toward nucleophilic attack on the electron-deficient pyridinium center.

Advanced oxidation methodologies include the use of dimethyldioxirane (DMD) generated in situ from acetone and Oxone [6]. This method provides high selectivity and mild reaction conditions, operating at 0°C for 1-3 hours with yields of 85-95%. The high reactivity of DMD allows for the oxidation of electron-deficient pyridines that are challenging substrates for conventional peracid oxidations.

Industrial-Scale Production Protocols

Industrial-scale production of 3,4-dimethoxy-2-methylpyridine N-oxide requires optimization of reaction conditions, safety protocols, and economic considerations to achieve commercially viable processes [11] [12]. The transition from laboratory to industrial scale involves fundamental changes in reactor design, heat management, safety systems, and purification methodologies.

Continuous flow reactor systems represent the preferred technology for industrial N-oxide production due to superior heat and mass transfer characteristics, enhanced safety profiles, and improved process control [11]. These systems operate at elevated pressures (2-5 atm) and temperatures (60-80°C) with residence times of 1-4 hours, significantly reducing the reaction time compared to batch processes [11]. The high surface-to-volume ratio in microreactor systems enables precise temperature control, preventing hot spots that could lead to decomposition or safety hazards.

Process optimization involves systematic evaluation of multiple parameters including temperature, pressure, residence time, catalyst loading, and solvent composition. Industrial-scale operations typically achieve product concentrations of 1.0-2.0 M compared to 0.1-0.5 M at laboratory scale, enabling higher throughput and improved economic efficiency [11]. Catalyst loadings are minimized to 1-3 mol% through process intensification and optimized reaction conditions.

Safety considerations are paramount in industrial N-oxide production due to the potentially explosive nature of peroxide reagents and the exothermic nature of oxidation reactions [11]. Automated safety systems include real-time monitoring of temperature, pressure, and reactant concentrations, with emergency shutdown protocols to prevent runaway reactions. Explosion-proof equipment and inert atmosphere handling are standard requirements for industrial facilities.

Solvent recovery and recycling systems are integral components of industrial processes, with methanol and acetic acid being recovered through distillation and reused in subsequent reactions. This approach reduces raw material costs and minimizes environmental impact while maintaining process efficiency. Advanced distillation systems achieve greater than 95% solvent recovery with purities suitable for direct reuse.

Purification methodologies at industrial scale employ crystallization and distillation techniques rather than chromatographic methods used at laboratory scale. The crystallization process is optimized through seeding, controlled cooling rates, and anti-solvent addition to achieve high purity products with consistent crystal morphology. Typical industrial purification protocols achieve product purities greater than 98% with overall yields of 88-95%.

Quality control systems monitor critical parameters including product purity, moisture content, residual solvents, and heavy metal contamination. Analytical methods include high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and Karl Fischer titration to ensure consistent product quality meeting pharmaceutical or agricultural chemical specifications.

Economic optimization involves evaluation of raw material costs, energy consumption, labor requirements, and capital equipment expenses. The continuous flow approach reduces capital investment compared to large batch reactors while providing superior process control and safety profiles. Typical industrial processes achieve production costs 30-40% lower than equivalent batch operations through improved efficiency and reduced waste generation.

Environmental considerations include minimization of waste streams, reduction of volatile organic compound emissions, and treatment of aqueous waste containing residual hydrogen peroxide. Advanced oxidation processes are employed to destroy residual peroxides in waste streams, while vapor recovery systems capture and recycle organic solvents.

Synthesis of Deuterated Analogues (N-Oxide-d3)

The synthesis of deuterated analogues of 3,4-dimethoxy-2-methylpyridine N-oxide, particularly the N-oxide-d3 derivative, represents a specialized area of synthetic chemistry with applications in mechanistic studies, metabolic investigations, and pharmaceutical research [15]. The incorporation of deuterium atoms provides unique isotopic labeling that enables detailed studies of reaction mechanisms and biological pathways.

The primary approach for synthesizing 3,4-dimethoxy-2-methylpyridine N-oxide-d3 involves the oxidation of 3,4-dimethoxy-2-methylpyridine using deuterated oxidizing agents. The process typically employs hydrogen peroxide-d2 (D2O2) or m-chloroperbenzoic acid-d in the presence of deuterated solvents to achieve selective incorporation of deuterium atoms . The reaction conditions are optimized to maximize deuterium incorporation while maintaining high chemical yields.

The oxidation mechanism involves electrophilic attack of the deuterated oxidizing agent on the nucleophilic pyridine nitrogen, resulting in formation of the N-oxide functionality with deuterium incorporation. Reaction conditions typically involve treatment of 3,4-dimethoxy-2-methylpyridine with 1.2 equivalents of deuterated oxidizing agent in deuterated chloroform or dichloromethane at controlled temperatures . The reaction proceeds over 2-6 hours at 0°C to room temperature, achieving deuterium incorporation levels of 85-95%.

An alternative synthetic approach involves deuterium exchange reactions using deuterated methanol (CD3OD) with preformed 3,4-dimethoxy-2-methylpyridine N-oxide . This method exploits the labile nature of certain hydrogen atoms in the N-oxide structure, allowing for post-synthetic deuterium incorporation. The exchange reaction is conducted at room temperature for 12-24 hours, achieving deuterium incorporation levels of 90-95% in the methoxy groups.

The synthesis of specifically labeled N-oxide-d3 derivatives requires careful consideration of the deuteration pattern and the stability of deuterium incorporation under reaction conditions. The use of deuterated dimethylformamide dimethyl acetal (DMF-DMA-d) has been reported for the synthesis of various deuterated heterocycles [15]. This reagent undergoes rapid isotopic exchange with deuterated alcohols, enabling the synthesis of specifically labeled compounds for biological studies.

Advanced synthetic strategies involve the use of deuterated sodium methoxide (NaOCD3) in nucleophilic substitution reactions to introduce deuterated methoxy groups at specific positions . This approach provides precise control over the deuteration pattern, enabling the synthesis of regioisomerically pure deuterated analogues. The reaction conditions mirror those used for non-deuterated synthesis, with 4-chloro-3-methoxy-2-methylpyridine N-oxide being treated with deuterated sodium methoxide in deuterated methanol at 40°C for 16 hours.

The characterization of deuterated analogues requires specialized analytical techniques including deuterium nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the extent and location of deuterium incorporation. High-resolution mass spectrometry provides definitive evidence of isotopic composition, while deuterium NMR spectroscopy enables structural confirmation and quantification of deuterium incorporation levels.

Industrial production of deuterated analogues faces unique challenges related to the cost and availability of deuterated reagents, specialized handling requirements, and market demand. The synthesis is typically conducted on smaller scales compared to non-deuterated compounds due to the specialized nature of these materials and their primary applications in research rather than commercial products .

Thermodynamic Properties: Boiling Point and Density Predictions

3,4-Dimethoxy-2-methylpyridine N-oxide exhibits distinctive thermodynamic properties that reflect its structural complexity and electronic characteristics. The compound demonstrates a predicted boiling point of 333.6 ± 37.0°C at 760 mmHg [1] [2], which represents a significant elevation compared to the parent pyridine N-oxide (270°C) [3]. This increase can be attributed to the enhanced intermolecular forces resulting from the additional methoxy substituents and increased molecular weight.

| Property | Value | Comparison |

|---|---|---|

| Boiling Point | 333.6 ± 37.0°C | +63.6°C vs pyridine N-oxide |

| Density | 1.11 ± 0.1 g/cm³ (predicted) | Higher than typical organics |

| Molecular Weight | 169.18 g/mol | +74.08 vs pyridine N-oxide |

The density of 3,4-Dimethoxy-2-methylpyridine N-oxide is predicted to be 1.11 ± 0.1 g/cm³ [4] [1], with some sources reporting a more precise value of 1.119 g/cm³ [4]. This relatively high density for an organic compound reflects the presence of the electron-rich N-oxide functionality and the multiple oxygen-containing substituents, which contribute to stronger intermolecular interactions and more efficient molecular packing.

The thermodynamic stability of the compound is further evidenced by its melting point of 111-112°C [5], which is substantially higher than that of pyridine N-oxide (62-67°C) [3]. This elevation indicates stronger crystal lattice forces and enhanced molecular interactions in the solid state, likely due to hydrogen bonding capabilities of the N-oxide group and the polar methoxy substituents.

Acid-Base Behavior: Experimental and Calculated pKa Values

The acid-base properties of 3,4-Dimethoxy-2-methylpyridine N-oxide are fundamentally different from those of the parent pyridine, primarily due to the presence of the N-oxide functionality. Experimental measurements indicate a pKa value of 2.80 ± 0.10 [1] [2], which demonstrates that the compound is significantly less basic than pyridine (pKa 5.2) [6].

| Compound | pKa Value | Basicity Relative to Pyridine |

|---|---|---|

| Pyridine | 5.2 | Reference |

| Pyridine N-oxide | 0.79 | Significantly reduced |

| 3,4-Dimethoxy-2-methylpyridine N-oxide | 2.80 ± 0.10 | Moderately reduced |

The reduced basicity compared to pyridine can be attributed to the electron-withdrawing inductive effect of the N-oxide group, which decreases the electron density on the nitrogen atom. However, the compound exhibits greater basicity than the parent pyridine N-oxide, indicating that the electron-donating methoxy groups partially counteract the electron-withdrawing effect of the N-oxide functionality [7] [8].

Theoretical calculations using density functional theory methods (B3LYP and M06-2X) have been employed to predict pKa values for pyridine N-oxide derivatives [7] [8]. These computational approaches have shown good correlation with experimental values, with correlation coefficients exceeding 0.9 for pyridine N-oxide systems. The protonation site in 3,4-Dimethoxy-2-methylpyridine N-oxide is predicted to be the N-oxide oxygen atom, consistent with the behavior observed in related pyridine N-oxide compounds [7] [8] [9].

The compound demonstrates pH-dependent stability, remaining stable under neutral conditions but showing potential for hydrolysis of methoxy groups under strongly acidic conditions (pH < 3) . Under mildly basic conditions, the compound maintains structural integrity without significant decomposition.

Solubility Profile in Organic and Aqueous Media

3,4-Dimethoxy-2-methylpyridine N-oxide exhibits favorable solubility characteristics in both aqueous and organic solvents, which can be attributed to its polar N-oxide functionality and the hydrogen bonding capabilities of the methoxy substituents. The compound is readily soluble in water [11], a property enhanced by its hygroscopic nature [3] [12].

| Solvent Type | Solubility | Driving Forces |

|---|---|---|

| Water | Soluble | Hydrogen bonding, polarity |

| Ethanol | Expected high | Hydrogen bonding |

| DMSO | Expected high | Dipolar interactions |

| DMF | ~42 mg/ml (estimated) | Polar aprotic interactions |

| Dichloromethane | Moderate | Used in extractions |

Based on the solubility behavior of structurally related compounds such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO), which shows solubility of approximately 42 mg/ml in dimethylformamide and 50 mg/ml in ethanol and DMSO [13], similar solubility patterns are expected for 3,4-Dimethoxy-2-methylpyridine N-oxide. The compound's solubility in dichloromethane is evidenced by its use in extraction procedures during synthetic preparations [14].

The high solubility in polar solvents results from the significant dipole moment of the N-oxide bond (4.0-5.0 D) [15] and the ability of the compound to form stable hydrogen bonds with protic solvents. The methoxy groups contribute additional sites for hydrogen bonding interactions, further enhancing solubility in polar media.

The partition coefficient (LogP) value of 1.44070 [4] indicates moderate lipophilicity, suggesting balanced solubility characteristics between aqueous and organic phases. This property is particularly relevant for potential pharmaceutical applications, as it suggests favorable membrane permeability characteristics.

Stability Under Various Environmental Conditions

3,4-Dimethoxy-2-methylpyridine N-oxide demonstrates reasonable stability under ambient conditions but shows sensitivity to certain environmental factors. The compound is stable at room temperature [15] [16] but requires careful storage to maintain its integrity over extended periods.

| Environmental Factor | Stability Behavior | Recommendations |

|---|---|---|

| Temperature | Stable to ~150°C | Store below 8°C |

| Moisture | Hygroscopic | Dry storage essential |

| Light | Potentially sensitive | Protect from light |

| Oxygen | Generally stable | Inert atmosphere preferred |

Thermal stability studies indicate that the compound remains stable up to approximately 150°C, above which thermal decomposition begins . This decomposition temperature is consistent with the general behavior of pyridine N-oxide derivatives, which typically undergo thermal rearrangement or reduction reactions at elevated temperatures [15].

The compound's hygroscopic nature [3] [12] [16] necessitates storage under dry conditions to prevent moisture uptake, which could lead to hydrolysis or other degradation reactions. Recommended storage conditions include temperatures of 2-8°C in tightly sealed containers under inert atmosphere [1] [5] [16].

Light sensitivity may be a concern, as many N-oxide compounds are susceptible to photochemical reactions [17] [16]. While specific photostability data for 3,4-Dimethoxy-2-methylpyridine N-oxide are limited, general precautions include storage in amber containers or under conditions that minimize light exposure.

Under acidic conditions (pH < 3), the compound may undergo hydrolysis of the methoxy groups, potentially leading to the formation of hydroxyl derivatives . This behavior has been confirmed through liquid chromatography-mass spectrometry studies of related compounds. Conversely, the compound demonstrates good stability under mildly basic conditions, making it suitable for use in synthetic applications requiring basic reaction conditions.